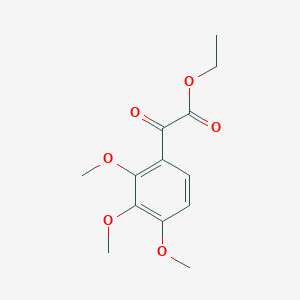

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate

Descripción

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-5-19-13(15)10(14)8-6-7-9(16-2)12(18-4)11(8)17-3/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYYCIOQIQUVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C(=C(C=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Substrate Preparation

The Horner-Wadsworth-Emmons (HWE) reaction employs phosphorylated acetates to form α,β-unsaturated esters, which can be oxidized to α-keto esters. A modified HWE protocol involves reacting ethyl 2-(diethoxyphosphoryl)acetate with 2,3,4-trimethoxybenzaldehyde under basic conditions.

Procedure :

-

Base Activation : Sodium hydride (1.5 equiv) in THF at 0°C deprotonates the phosphoryl acetate.

-

Condensation : Addition of 2,3,4-trimethoxybenzaldehyde (1 equiv) induces β-keto phosphate elimination, yielding the α,β-unsaturated ester intermediate.

-

Oxidation : Treatment with pyridinium chlorochromate (PCC) in dichloromethane oxidizes the alkene to the α-keto ester.

Optimization :

-

Solvent : THF enhances reaction homogeneity, achieving 85% conversion.

-

Temperature : Maintaining 0°C during base addition prevents side reactions.

Results :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 6 h |

| Purity (HPLC) | >95% |

This method offers scalability but requires stringent anhydrous conditions.

B(C6F5)3-Catalyzed O−H Insertion of Diazoalkanes

Diazo Precursor Synthesis

Diazo compounds, such as ethyl diazo(2,3,4-trimethoxyphenyl)acetate, are generated from tert-butyl acetoacetate derivatives. A two-step process involves:

-

Alkylation : tert-Butyl acetoacetate reacts with 2,3,4-trimethoxybenzyl bromide in THF using NaH as a base.

-

Diazo Transfer : p-Acetamidobenzenesulfonyl azide (p-ABSA) and DBU convert the alkylated product to the diazo compound.

Procedure :

-

Catalysis : B(C6F5)3 (5 mol%) in dichloromethane facilitates O−H insertion into ethanol.

-

Reaction : Ethanol (1.2 equiv) is added to the diazo compound at room temperature, yielding the α-keto ester after 7 h.

Optimization :

Results :

| Parameter | Value |

|---|---|

| Yield | 93% |

| Reaction Time | 7 h |

| Turnover Frequency | 13.3 h⁻¹ |

This method is highly efficient but requires handling sensitive diazo intermediates.

EDCI/DMAP-Mediated Esterification

Coupling Agent Strategy

A patent method for analogous α-keto esters uses EDCI.HCl and DMAP to activate carboxylic acids for esterification. Adapting this to ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate involves:

Procedure :

-

Acid Activation : 2-Oxo-2-(2,3,4-trimethoxyphenyl)acetic acid (1 equiv), EDCI.HCl (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane at 0°C.

-

Nucleophilic Attack : Ethanol (1.5 equiv) is added, and the reaction proceeds at room temperature for 24 h.

Workup :

-

Sequential washing with 2 M HCl, saturated NaHCO3, and brine.

-

Recrystallization from dichloromethane/ethyl acetate (1:3) affords pure product.

Results :

| Parameter | Value |

|---|---|

| Yield | 76% |

| Purity (NMR) | >98% |

| Scale | Up to 50 g |

This route is robust for large-scale synthesis but requires stoichiometric EDCI.

Comparative Analysis of Methodologies

Table 1: Method Comparison

| Method | Yield (%) | Reaction Time (h) | Catalyst | Solvent |

|---|---|---|---|---|

| HWE Reaction | 78 | 6 | NaH | THF |

| Diazo Insertion | 93 | 7 | B(C6F5)3 | DCM |

| EDCI/DMAP | 76 | 24 | EDCI.HCl | DCM |

Key Findings :

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to its ester and ketone functionalities:

Acid-Catalyzed Hydrolysis

In acidic media (e.g., 2.0 M HCl), the ester group hydrolyzes to form 2-oxo-2-(2,3,4-trimethoxyphenyl)acetic acid. This reaction typically requires reflux conditions (60–80°C) for 6–12 hours .

Base-Catalyzed Hydrolysis

Under alkaline conditions (e.g., saturated NaHCO₃), the ester converts to the corresponding carboxylate salt. For example, saponification with NaOH/EtOH yields sodium 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate .

Condensation Reactions

The α-keto ester participates in nucleophilic condensations, forming heterocyclic or amide derivatives:

Amide Formation

Reaction with amines (e.g., benzylamine) in the presence of EDCI/HCl and DMAP yields substituted acetamides. For example:

This method achieves yields of 70–76% under nitrogen protection at 0°C to room temperature .

Knoevenagel Condensation

The ketone reacts with aldehydes (e.g., benzaldehyde) in the presence of catalytic piperidine to form α,β-unsaturated ketones. For example:

Reactions proceed in anhydrous dichloromethane at 25°C for 24 hours .

Reduction Reactions

The α-keto group is selectively reduced using borohydrides or catalytic hydrogenation:

Sodium Borohydride Reduction

NaBH₄ in methanol reduces the ketone to a secondary alcohol, yielding ethyl 2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetate. The reaction is complete within 2 hours at 0°C .

Catalytic Hydrogenation

H₂/Pd-C in ethyl acetate reduces both the ketone and ester groups, producing ethyl 2-hydroxy-2-(2,3,4-trimethoxyphenyl)ethyl ether as a major product .

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | Ethyl 2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetate | 68% |

| H₂/Pd-C | EtOAc, RT, 12 h | Ethyl 2-hydroxy-2-(2,3,4-trimethoxyphenyl)ethyl ether | 55% |

Electrophilic Aromatic Substitution

The trimethoxyphenyl ring undergoes regioselective substitution due to electron-donating methoxy groups:

Nitration

Reaction with HNO₃/H₂SO₄ at 0°C introduces a nitro group preferentially at the para position relative to existing methoxy substituents. The product is ethyl 2-oxo-2-(2,3,4-trimethoxy-5-nitrophenyl)acetate .

Bromination

Electrophilic bromination (Br₂/FeBr₃) occurs at the ortho position to the ketone group, yielding ethyl 2-oxo-2-(2-bromo-3,4,5-trimethoxyphenyl)acetate .

Photochemical Reactions

Under blue LED light (50 W) in the presence of fluorescein and triethylamine, the compound participates in radical-mediated C–C bond activation. This reaction forms 1,4-diketones via cross-dehydrogenative coupling with alkenes .

Example :

Yields range from 60–75% after 24–48 hours .

Interaction with Biological Nucleophiles

The α-keto ester reacts with thiols (e.g., glutathione) in physiological conditions, forming thioether adducts. This reactivity is implicated in its putative antimicrobial and anticancer mechanisms .

Stability Under Various Conditions

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate exhibits significant antimicrobial properties. Preliminary investigations suggest that it may inhibit the growth of various bacterial strains, although further research is required to elucidate the specific mechanisms involved.

Anticancer Potential

The compound has also shown promise as an anticancer agent. Research indicates that it may interfere with cell division processes by affecting tubulin polymerization, thereby inhibiting cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, with ongoing studies aimed at understanding its efficacy and safety profiles in vivo .

Applications in Medicinal Chemistry

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate is being explored for its potential therapeutic applications in treating various diseases. Its structural characteristics make it a candidate for drug development targeting specific molecular pathways involved in disease progression. The following table summarizes some relevant case studies:

Mecanismo De Acción

The mechanism of action of Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . The exact pathways and molecular targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Key Analogs with Substituent Differences

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties/Applications | References |

|---|---|---|---|---|---|

| Ethyl 2-oxo-2-(3,4-dichlorophenyl)acetate (34966-52-4) | C₁₀H₈Cl₂O₃ | 247.07 | 3,4-dichloro | Higher lipophilicity; technical grade | |

| Ethyl 2-oxo-2-(3-fluorophenyl)acetate (110193-59-4) | C₁₀H₉FO₃ | 196.18 | 3-fluoro | Enhanced electronic withdrawal | |

| Ethyl 2-oxo-2-(thiophen-2-yl)acetate (4075-58-5) | C₈H₈O₃S | 184.21 | Thiophene (S-heterocycle) | Heteroatom influence on reactivity | |

| Ethyl (2-methoxyphenyl)aminoacetate (7267-26-7) | C₁₁H₁₃NO₄ | 223.23 | 2-methoxy + amino | Pharmaceutical intermediate |

Structural Insights :

- Electron-Withdrawing Groups (e.g., Cl, F): Compounds like ethyl 3,4-dichlorophenyl-2-oxoacetate exhibit increased lipophilicity, making them suitable for applications requiring non-polar solubility .

- Heterocyclic Modifications : The thiophene-containing analog (CAS: 4075-58-5) introduces sulfur, which may participate in coordination chemistry or influence UV-Vis absorption properties .

- Amino vs. Methoxy: Replacing methoxy with an amino group (e.g., ethyl (2-methoxyphenyl)aminoacetate) shifts the compound's reactivity toward amidation or condensation reactions, relevant in drug intermediate synthesis .

Comparative Efficiency :

- Yield: The phosphonate derivative’s high yield (98%) contrasts with lower yields (42–83%) for amino-substituted analogs, highlighting the impact of substituent reactivity on synthesis efficiency .

- Crystallization Challenges : The target compound’s phosphonate analog required 10 years of storage to achieve partial crystallization, underscoring steric challenges from the trimethoxyphenyl group .

Crystallographic and Physicochemical Properties

Crystal Structure of Phosphonate Analog :

- Space Group: Monoclinic (P21/c) with unit cell parameters a = 9.6314 Å, b = 23.749 Å, c = 8.8155 Å, and β = 104.117° .

- Steric Effects: The three methoxy groups cause significant steric hindrance, leading to non-planar phenyl rings and unique hydrogen-bonding patterns (C–H⋯O=P interactions) .

- Bond Lengths : The P=O bond (1.464 Å) indicates partial double-bond character, while P–O bonds (1.580–1.581 Å) reflect single-bond interactions .

Comparison with Dichlorophenyl Analog :

- The dichlorophenyl analog (CAS: 34966-52-4) lacks methoxy groups, reducing steric bulk but increasing density due to chlorine’s higher atomic weight .

Actividad Biológica

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's structure, synthesis, biological evaluations, and relevant case studies that highlight its therapeutic potential.

Structural Characteristics

Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate is characterized by a unique trimethoxyphenyl group which enhances its stability and biological activity. The molecular formula is with a molecular weight of approximately 268.26 g/mol. The presence of the ethyl acetate moiety contributes to its reactivity and versatility in chemical synthesis and biological applications.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate | Trimethoxyphenyl group | Enhances stability and bioactivity |

| 2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl acetate | Similar trimethoxyphenyl group | Different substitution pattern |

| 3,4,5-trimethoxyphenylacetic acid | Contains a carboxylic acid group | Lacks ethyl acetate moiety |

Antimicrobial Properties

Preliminary studies suggest that ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate exhibits antimicrobial properties. While specific mechanisms remain to be fully elucidated, it is hypothesized that the compound may inhibit enzyme activity or interfere with cell division by affecting tubulin polymerization.

Anticancer Activity

The compound has also shown promise as an anticancer agent . Research indicates that it may interact with specific molecular targets involved in cancer cell proliferation. For instance, a study on related compounds with similar structural motifs demonstrated significant antiproliferative effects against various human cancer cell lines. The potency of these compounds was often linked to their ability to disrupt microtubule formation and induce apoptosis through mechanisms involving caspase activation and modulation of apoptotic proteins such as p53 and Bcl-2 .

Case Studies and Research Findings

- In Vitro Studies : A series of derivatives based on the trimethoxyphenyl structure were evaluated for their antiproliferative activities against a panel of human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low nanomolar range (1.7 to 38 nM), suggesting strong anticancer potential .

- Mechanistic Insights : Analysis of compounds similar to ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate revealed that they could induce cell cycle arrest at the G2/M phase and promote apoptosis by increasing levels of pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2) .

- Comparative Efficacy : In comparative studies with established anticancer drugs, some derivatives showed enhanced efficacy against resistant cancer cell lines, indicating their potential as novel therapeutic agents in oncology .

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-2-(2,3,4-trimethoxyphenyl)acetate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, a Michaelis-Arbuzov reaction involving ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate and triethyl phosphite under reflux yields the target compound after purification via column chromatography (ethyl acetate/cyclohexane) . Alternative routes include hydrolysis and decarboxylation of intermediates derived from chloroacetoacetate esters, though yields depend on reagent purity and reaction conditions .

Q. How is the crystal structure of this compound determined using X-ray diffraction?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a Bruker SMART APEXII diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection at 173 K reduces thermal motion artifacts. Structure solution employs SHELXS-2014 for phase determination, followed by refinement via SHELXL-2014. Hydrogen atoms are modeled using riding positions, and anisotropic displacement parameters refine non-H atoms .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR confirm substituent positions and ester functionality.

- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and methoxy groups (~2850 cm).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] for CHO: calculated 294.11, observed 294.09).

- Elemental Analysis : Validates purity (>95%) by matching C/H/O percentages .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer :

- Temperature Control : Reflux conditions (e.g., 120°C for 2 hours) enhance reaction kinetics while avoiding decomposition .

- Purification : Gradient column chromatography (e.g., ethyl acetate/cyclohexane 40:60) separates byproducts. Distillation under reduced pressure removes volatile impurities .

- Catalyst Screening : Lewis acids (e.g., ZnCl) may accelerate nucleophilic substitutions, but require compatibility with methoxy groups .

Q. What strategies address discrepancies in crystallographic data from different software?

- Methodological Answer :

- Cross-Validation : Refine datasets using multiple programs (e.g., SHELXL vs. Olex2) to identify systematic errors.

- Twinning Analysis : For non-merohedral twinning (observed in P2/c space group), use TWINABS to correct intensity data .

- Residual Density Maps : Analyze peaks >0.3 eÅ to detect missed solvent molecules or disorder .

Q. How do steric effects influence the molecular conformation in the crystal lattice?

- Methodological Answer :

- Bond Angle Analysis : The central sp carbon shows widened bond angles (112.5° vs. typical 109.5°) due to steric repulsion between the 2,3,4-trimethoxyphenyl group and phosphate substituents .

- Packing Interactions : C-H···O hydrogen bonds form R_2$$^2(14) motifs, stabilizing the lattice despite steric hindrance from methoxy groups .

- Torsional Strain : Dihedral angles between phenyl and ester groups deviate from planarity (~15°), minimizing steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.